molecular formula C18H19N3O2 B14991481 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B14991481
M. Wt: 309.4 g/mol
InChI Key: SMHHQYFRWJZVDK-JXMROGBWSA-N
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Description

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of aromatic, pyrrolidine, and oxazole moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H19N3O2/c1-2-22-15-8-5-14(6-9-15)7-10-17-20-16(13-19)18(23-17)21-11-3-4-12-21/h5-10H,2-4,11-12H2,1H3/b10-7+

InChI Key

SMHHQYFRWJZVDK-JXMROGBWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCCC3)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCCC3)C#N

Origin of Product

United States

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